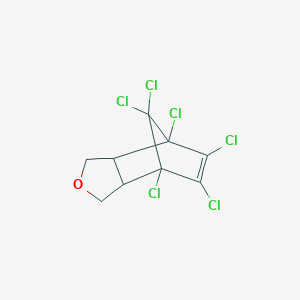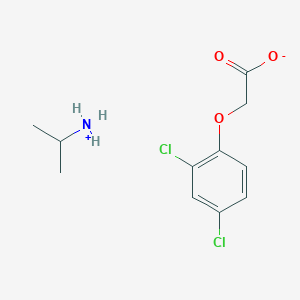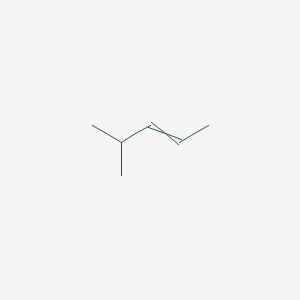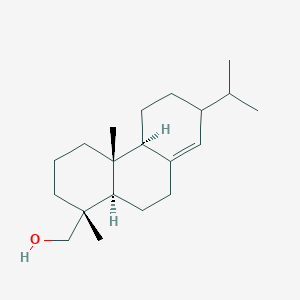
Benzyl isooctyl phthalate
Descripción general
Descripción
Benzyl isooctyl phthalate is a type of phthalate, a group of chemicals often used as plasticizers . It’s also known as “Isooctyl benzyl phthalate” and can be found in various products .
Synthesis Analysis
Phthalates are generally formed from phthalic acids and alcohols with varying carbon atoms . The specific synthesis process for Benzyl isooctyl phthalate isn’t readily available in the sources I found.Chemical Reactions Analysis
Phthalates, including Benzyl isooctyl phthalate, can migrate easily from products into the environment due to their non-covalent bonds with polymers . They can enter the human body through drinking, digestion, and inhalation . The degradation of phthalates in the environment is primarily through microbial action .Aplicaciones Científicas De Investigación
Industrial and Consumer Product Applications
Phthalates are primarily used in the manufacture of flexible vinyl plastic (PVC), found in consumer products, medical devices, flooring, and wall coverings. High molecular weight phthalates like Di-(2-ethylhexyl) phthalate (DEHP), Di-isononyl phthalate (DiNP), and Di-n-octyl phthalate (DnOP) serve as plasticizers in these applications. Although Benzyl Isooctyl Phthalate is not explicitly mentioned, its structural similarities to these compounds suggest it could be used in similar contexts. Low molecular weight phthalates, on the other hand, are found in personal care products, lacquers, and coatings (Hauser & Calafat, 2005).
Exposure and Environmental Impact
The ubiquity of phthalates in commercial products leads to widespread environmental and human exposure. Studies have documented the presence of phthalate metabolites in human populations, indicating exposure through inhalation, ingestion, and dermal routes. This exposure has been linked to endocrine disruption and reproductive toxicity in various studies, highlighting the need for monitoring and risk assessment of phthalate exposure, including potentially that of Benzyl Isooctyl Phthalate (Mankidy et al., 2013).
Regulatory Considerations and Health Assessments
Given the health concerns associated with phthalate exposure, research has focused on assessing their toxicity, metabolism, and the effects on human health. The metabolism of phthalates, including the potential conversion of Benzyl Isooctyl Phthalate to more toxic metabolites, is a critical area of study. Regulatory agencies have evaluated phthalate exposure risks, leading to restrictions and bans on specific phthalates in consumer products and materials in contact with food. These studies and regulations underscore the importance of understanding the specific applications and health impacts of various phthalates, including Benzyl Isooctyl Phthalate (Adibi et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTKBTGQAKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865349 | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isooctyl phthalate | |
CAS RN |
27215-22-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isooctyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















